molecular formula C19H13N3O3 B5513664 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-5-quinolinylacetamide

2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-5-quinolinylacetamide

Cat. No.: B5513664
M. Wt: 331.3 g/mol
InChI Key: VQLWCPLJLQQOSR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-5-quinolinylacetamide is a useful research compound. Its molecular formula is C19H13N3O3 and its molecular weight is 331.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 331.09569129 g/mol and the complexity rating of the compound is 540. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Novel Synthetic Approaches

Synthesis of Novel α-(Acyloxy)-α-(quinolin-4-yl)acetamides : A study by Taran et al. (2014) demonstrated the synthesis of novel α-(acyloxy)-α-(quinolin-4-yl)acetamides using a Passerini three-component reaction involving an isocyanide, quinoline-4-carbaldehyde, and arenecarboxylic acids. This process highlights a one-pot synthetic approach at room temperature with quantitative yields, showcasing the versatility of quinoline derivatives in chemical synthesis Taran et al., 2014.

Antimicrobial and Antiviral Applications

Antitubercular Agents : Pissinate et al. (2016) discussed the potent in vitro inhibition of Mycobacterium tuberculosis growth by 2-(quinolin-4-yloxy)acetamides. This study provides insights into the chemical modifications that yield highly potent antitubercular agents with minimal toxicity to mammalian cells, indicating the potential of quinoline derivatives in treating tuberculosis Pissinate et al., 2016.

Structural and Fluorescence Studies

Structural Aspects of Amide Derivatives : Karmakar et al. (2007) explored the structural aspects and properties of salt and inclusion compounds of 8-hydroxyquinoline-based amides. The study demonstrated the diverse structural behaviors of these compounds under different conditions, contributing to the understanding of their chemical and physical properties Karmakar et al., 2007.

Drug Design and Discovery

Green Approach for Drug Design : Reddy et al. (2014) reported an environmentally friendly synthesis of potential analgesic and antipyretic compounds derived from 2-(1,3-dioxo-1,3-dihydro-isoindol-2-yl). This study emphasizes the development of novel pharmaceuticals through green chemistry approaches, highlighting the potential of quinoline derivatives in medicinal chemistry Reddy et al., 2014.

Properties

IUPAC Name

2-(1,3-dioxoisoindol-2-yl)-N-quinolin-5-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13N3O3/c23-17(21-16-9-3-8-15-14(16)7-4-10-20-15)11-22-18(24)12-5-1-2-6-13(12)19(22)25/h1-10H,11H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQLWCPLJLQQOSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CC(=O)NC3=CC=CC4=C3C=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.